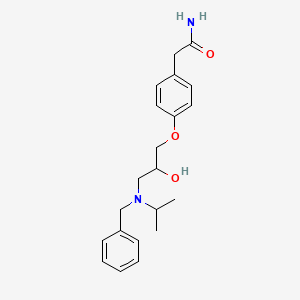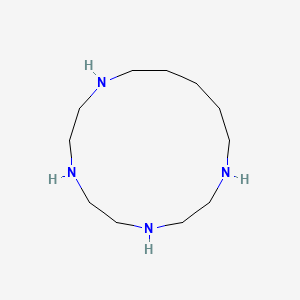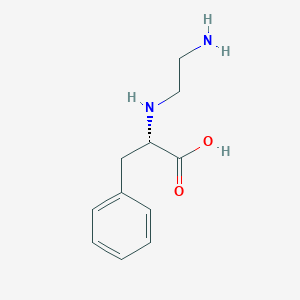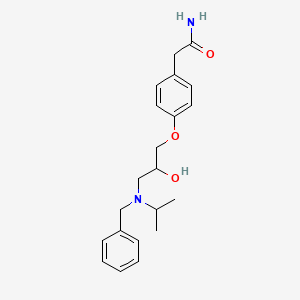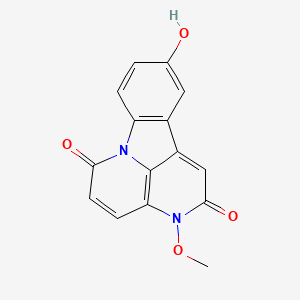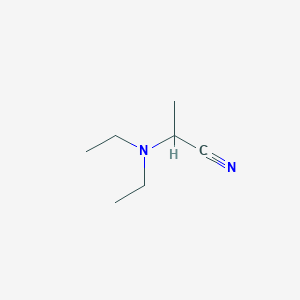
2-(Diethylamino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)propanenitrile is an organic compound with the molecular formula C7H14N2. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Diethylamino)propanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, heated under reflux.
Dehydration of Amides: Another method involves the dehydration of primary amides using dehydrating agents like thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)propanenitrile undergoes various chemical reactions, including:
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: It can be hydrolyzed to carboxylic acids using dilute acids or alkalis.
Addition Reactions: It can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride.
Hydrolysis Agents: Dilute acids (e.g., HCl) or alkalis (e.g., NaOH).
Grignard Reagents: Organomagnesium compounds like methylmagnesium bromide.
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Addition Reactions: Ketones.
Applications De Recherche Scientifique
2-(Diethylamino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)propanenitrile involves its reactivity as a nitrile. The cyano group (-CN) is highly polar, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Diethylamino)propanenitrile: Similar structure but with the amino group attached to the third carbon atom.
Propionitrile: A simpler nitrile with the formula CH3CH2CN.
Uniqueness
2-(Diethylamino)propanenitrile is unique due to the presence of the diethylamino group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Numéro CAS |
82215-74-5 |
|---|---|
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-(diethylamino)propanenitrile |
InChI |
InChI=1S/C7H14N2/c1-4-9(5-2)7(3)6-8/h7H,4-5H2,1-3H3 |
Clé InChI |
KKFXHYYEYJRTCE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


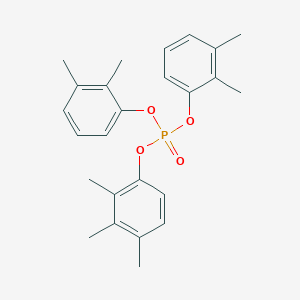
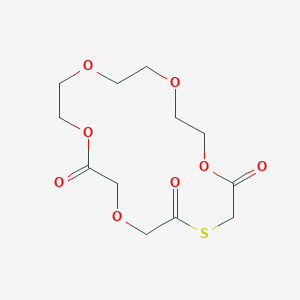
![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)

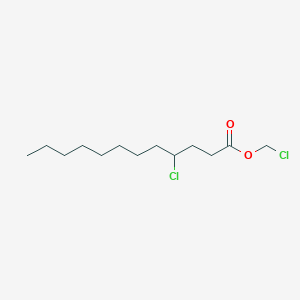
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
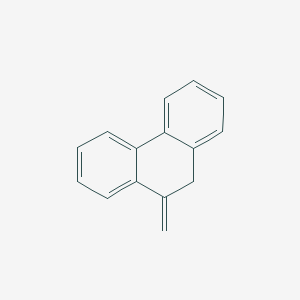

![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
